molecular formula C19H23N3O6S B2501904 methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate CAS No. 1448071-10-0

methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate

Cat. No. B2501904
CAS RN: 1448071-10-0
M. Wt: 421.47
InChI Key: UUEOINFLTFKIFW-UHFFFAOYSA-N
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Description

Methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Cyclization and Condensation Reactions

Research on derivatives related to "methyl (4-(N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate" has shown their involvement in cyclization and condensation reactions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was found to cyclize in the presence of bases, giving exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014). This highlights the compound's potential in synthesizing complex heterocyclic structures, which are significant in drug development.

Amination and Amidation of Aromatic Carbamates

The amination and acetamidation of aromatic carbamates, including those related to the compound , have been studied, revealing the potential for regioselective introduction of amino groups into aromatic carbamate structures (Velikorodov et al., 2020). Such reactions are crucial for the modification of molecular structures, enhancing their biological activity and pharmacological profile.

Synthesis of Chromene and Pyrrol Derivatives

The condensation of methyl N-(3-hydroxyphenyl)carbamate with various reagents has been explored to form chromene derivatives, indicating the versatility of carbamate derivatives in synthesizing compounds with potential antioxidant and anticancer activities (Velikorodov et al., 2014). These synthetic routes offer insights into the development of new therapeutic agents.

Cleavage and Transformation Reactions

Studies on the cleavage of methoxycarbonyl derivatives to free amines in a series of 2-amino-2-deoxy-D-glucosamine derivatives underscore the importance of selective cleavage reactions in the synthesis of biologically active compounds. Such transformations are pivotal for the modification of natural products and the development of novel pharmaceuticals (Yeung et al., 2000).

Synthesis of Oxazoles and Pyrrol-3′-yloxindoles

Research into the synthesis of 2,5-diaryl-1,3-oxazoles and 3-pyrrol-3′-yloxindoles with a carbamate group reveals the compound's utility in constructing complex heterocyclic systems, which are crucial scaffolds in medicinal chemistry and drug design (Velikorodov et al., 2017). These findings demonstrate the compound's potential in the synthesis of new chemical entities with varied biological activities.

Future Directions

The potential applications of this compound would depend on its specific properties and activities. It could potentially be explored for use in pharmaceuticals, pesticides, or other areas where carbamates and sulfamoyl compounds are commonly used .

properties

IUPAC Name

methyl N-[4-[[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-12-11-20-18(23)13-14-3-5-16(6-4-14)22-29(25,26)17-9-7-15(8-10-17)21-19(24)28-2/h3-10,22H,11-13H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEOINFLTFKIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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